molecular formula C15H9I2NO2 B2957444 4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile CAS No. 1797075-75-2

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile

Cat. No. B2957444
M. Wt: 489.051
InChI Key: OSGMHUHFJXHISC-UHFFFAOYSA-N
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Description

“4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile” is a chemical compound1. However, detailed information about this specific compound is not readily available in the resources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile”. However, the synthesis of similar compounds often involves reactions with formyl groups and iodophenoxy groups2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography. However, I couldn’t find specific information on the molecular structure of “4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile” in the resources I have access to2.



Chemical Reactions Analysis

The chemical reactions involving “4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile” are not readily available in the resources I have access to.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile” in the resources I have access to3.


Scientific Research Applications

Photodynamic Agents for Cancer Therapy

Hydroxyphthalocyanines derived from benzyl-substituted phthalonitriles have been studied for their potential as sensitizers in photodynamic therapy (PDT) of cancer. These compounds, including variants with different hydroxy substituent configurations, have shown varying degrees of efficacy in inducing tumor necrosis in mammary tumor cell lines and in vivo studies. The position of the substituents on the phthalocyanine macrocycle is critical for optimizing tumor response, underscoring the potential of unsymmetrical phthalocyanines in PDT (Hu et al., 1998).

Benzisothiazole Ring Formation

The reactions of oxime-thiophenolate ligands have been explored for the formation and isolation of benzisothiazole rings. These studies involve complex reactions leading to novel compounds with specific structural features, such as a cis-S2N2 square-planar geometry. Such research highlights the versatility of phthalonitrile derivatives in synthesizing complex ring structures with potential applications in material science and medicinal chemistry (Fierro et al., 2006).

Nitrile Oxide Cycloadditions

Research on the regiocontrol of nitrile oxide cycloadditions to allyl alcohols has led to the synthesis of 4-substituted and 4,4-disubstituted 5-hydroxymethyl-2-isoxazolines. This demonstrates the chemical reactivity and potential for creating diverse organic compounds from benzonitrile derivatives, which can be applied in synthesizing pharmaceuticals and agrochemicals (Kanemasa et al., 1992).

Phthalocyanine Precursors

Studies on the condensation of phthalonitrile with various agents have produced novel boronic esters and Schiff base compounds with phthalonitrile groups. These compounds, characterized by their ONO binding sites and high stability, underscore the utility of phthalonitrile derivatives in creating materials with potential applications in catalysis, sensor technologies, and organometallic chemistry (Özçelik & Gül, 2012).

Electolyte Additives for High Voltage Batteries

The use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium ion batteries demonstrates the applicability of benzonitrile derivatives in enhancing the performance and longevity of energy storage devices. This research highlights how modifications to benzonitrile structures can lead to significant improvements in battery technology, offering insights into the development of more efficient and durable power sources (Huang et al., 2014).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile” in the resources I have access to.


Future Directions

The future directions for research on “4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not readily available in the resources I have access to.


Please note that this analysis is based on the available resources and may not be exhaustive. For more detailed information, you may want to consult a specialist or conduct further research.


properties

IUPAC Name

4-[(4-formyl-2,6-diiodophenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO2/c16-13-5-12(8-19)6-14(17)15(13)20-9-11-3-1-10(7-18)2-4-11/h1-6,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGMHUHFJXHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile

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